molecular formula C14H14F3N3O4 B12333535 ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate

Cat. No.: B12333535
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-WCUZDZTQSA-N
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Description

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a synthetic organic compound with a molecular formula of C14H14F3N3O4 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazone moiety

Preparation Methods

The synthesis of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can be compared with other similar compounds, such as:

    Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate: This compound has a similar structure but with a different position of the trifluoromethyl group on the phenyl ring.

    Ethyl N-[(2Z)-3-oxo-2-{[(piperidin-1-yl)amino]methylidene}butanoyl]carbamate: This compound features a piperidine ring instead of the trifluoromethyl-phenyl group.

    Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate: This compound has a methoxy group on the phenyl ring instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19?

InChI Key

GUDGTWJQRGYOLU-WCUZDZTQSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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